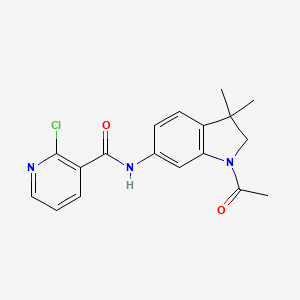

N-(1-acetyl-3,3-dimethylindolin-6-yl)-2-chloronicotinamide

CAS No.: 1420999-91-2

Cat. No.: VC6506843

Molecular Formula: C18H18ClN3O2

Molecular Weight: 343.81

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1420999-91-2 |

|---|---|

| Molecular Formula | C18H18ClN3O2 |

| Molecular Weight | 343.81 |

| IUPAC Name | N-(1-acetyl-3,3-dimethyl-2H-indol-6-yl)-2-chloropyridine-3-carboxamide |

| Standard InChI | InChI=1S/C18H18ClN3O2/c1-11(23)22-10-18(2,3)14-7-6-12(9-15(14)22)21-17(24)13-5-4-8-20-16(13)19/h4-9H,10H2,1-3H3,(H,21,24) |

| Standard InChI Key | IQGZOUDZZCSPEM-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CC(C2=C1C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-(1-Acetyl-3,3-dimethylindolin-6-yl)-2-chloronicotinamide features a hybrid structure comprising two distinct pharmacophores:

-

A 3,3-dimethylindoline core substituted with an acetyl group at the 1-position.

-

A 2-chloronicotinamide group linked to the indoline via an amide bond.

The compound’s molecular identity is summarized in Table 1.

Table 1: Key Chemical Properties of N-(1-Acetyl-3,3-Dimethylindolin-6-Yl)-2-Chloronicotinamide

| Property | Value |

|---|---|

| CAS Number | 1420999-91-2 |

| Molecular Formula | |

| Molecular Weight | 343.80742 g/mol |

| Density | Not Available |

| Boiling/Melting Points | Not Reported |

The indoline moiety contributes rigidity to the structure, while the chloronicotinamide group introduces electrophilic reactivity, potentially enhancing interactions with biological targets .

Synthesis and Reaction Pathways

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Acetic anhydride, DMAP, DCM, 25°C | Acetylation of indoline |

| 2 | SOCl₂, reflux, 80°C | Acid chloride formation |

| 3 | Et₃N, THF, 0°C to RT | Amide coupling |

Characterization Techniques

Structural validation relies on spectroscopic methods:

-

¹H NMR: Peaks corresponding to the acetyl group (~2.1 ppm), dimethyl groups (~1.2 ppm), and aromatic protons (6.5–8.0 ppm) confirm the indoline and nicotinamide subunits .

-

HRMS: A molecular ion peak at m/z 343.80742 aligns with the theoretical mass .

Structural and Electronic Analysis

Conformational Dynamics

The 3,3-dimethyl group imposes steric hindrance, locking the indoline ring in a semi-rigid conformation. Density functional theory (DFT) simulations predict that this rigidity favors planar alignment of the nicotinamide group, optimizing π-π stacking interactions with aromatic residues in biological targets.

Spectroscopic Correlations

Comparative analysis with structurally similar compounds (e.g., 6-methylpyridin-2-yl derivatives) reveals:

-

IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (aromatic C=C) confirm functional groups .

-

¹³C NMR: Resonances at δ 165–170 ppm correspond to the amide carbonyl, while δ 110–150 ppm regions reflect aromatic carbons .

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume